![molecular formula C23H24N2O2S B2408548 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide CAS No. 1797146-24-7](/img/structure/B2408548.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide
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Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide, also known as MPPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPTB is a benzamide derivative that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates is a significant process in producing compounds of biological interest, including benzamides. This method offers an efficient pathway to synthesize N-(2-hydroxyphenyl)benzamides and similar compounds, which are valuable for further pharmacological study (Singh, Lakhan, & Singh, 2017).
Enantioselective Synthesis
The enantioselective synthesis of piperidines from (S)-methylpyroglutamate demonstrates the importance of such compounds in medicinal chemistry, highlighting the relevance of methodologies to obtain these structures with high stereoselectivity (Calvez, Chiaroni, & Langlois, 1998).
Antimicrobial Activity
The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their antimicrobial evaluation against various strains show potential for developing new antibacterial and antifungal agents. This area of research is crucial for addressing the growing concern of antibiotic resistance (Bikobo et al., 2017).
Corrosion Inhibition
The study of N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic environments highlights the application of these compounds in industrial processes, demonstrating their potential to protect metals from corrosion, thereby extending their life and reliability (Mishra et al., 2018).
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-22-10-13-25(14-11-22)21-8-6-20(7-9-21)24-23(26)18-4-2-17(3-5-18)19-12-15-28-16-19/h2-9,12,15-16,22H,10-11,13-14H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNKWGSCXKMORD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide |
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